molecular formula C52H36N2 B069261 N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine CAS No. 182507-83-1

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine

Cat. No.: B069261
CAS No.: 182507-83-1
M. Wt: 688.9 g/mol
InChI Key: LBFXFIPIIMAZPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine typically involves the reaction of phenanthrene and diphenylamine derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where phenanthrene derivatives are coupled with diphenylamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenanthrene or diphenylamine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine is unique due to its high thermal stability and excellent charge transport properties, making it a preferred choice for high-performance OLED applications .

Biological Activity

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine (BPB) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and material science. This article aims to explore the biological activity of BPB, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C₃₄H₂₈N₂
  • Molecular Weight : 484.59 g/mol
  • Structure : BPB consists of two phenanthrene moieties linked through a diphenylbenzidine structure, which contributes to its unique optical and electronic properties.

Biological Activity Overview

Research indicates that BPB exhibits notable biological activities, including anti-proliferative effects against various cancer cell lines. The mechanisms underlying these activities involve interactions with cellular components such as DNA and proteins.

  • DNA Interaction : BPB has been shown to intercalate with DNA, which can disrupt normal cellular functions and lead to apoptosis in cancer cells. This intercalation is facilitated by the planar structure of the phenanthrene units.
  • Induction of Apoptosis : Studies have demonstrated that BPB induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, influencing the expression of Bcl-2 family proteins .

1. Anti-Proliferative Activity

A study investigated the anti-proliferative effects of BPB on SGC-7901 gastric cancer cells. The results revealed:

  • IC₅₀ Value : 5 µM, indicating strong inhibition of cell growth.
  • Mechanism : Apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

2. Cytotoxicity Profile

In another study assessing the cytotoxic effects of BPB on normal cell lines (NIH3T3), it was found that:

  • Cytotoxicity : Low cytotoxicity was observed at concentrations up to 10 µM, suggesting a favorable therapeutic window for cancer treatment.
  • Selectivity : The compound selectively targeted cancer cells while sparing normal cells, a critical factor in drug development .

Data Tables

ParameterValue
Molecular FormulaC₃₄H₂₈N₂
Molecular Weight484.59 g/mol
IC₅₀ (SGC-7901)5 µM
Cytotoxicity (NIH3T3)Low at ≤10 µM

Properties

IUPAC Name

N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFXFIPIIMAZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625008
Record name N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182507-83-1
Record name N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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